Bienvenue dans la boutique en ligne BenchChem!

CE-224535

P2X7 receptor Potency In vitro pharmacology

CE-224535 is a non-competitive human P2X7 receptor antagonist (IC50=4 nM) with oral bioavailability, originating from a Pfizer DMARD program and validated through Phase 2 clinical trials. Its non-competitive mechanism ensures robust IL-1β/IL-18 release blockade even at high ATP concentrations, unlike competitive antagonists such as A-740003. With well-characterized clinical PK and safety data, limited CNS penetration, and peripheral restriction, CE-224535 is the definitive tool compound for P2X7-NLRP3 inflammasome studies in peripheral inflammation models. Use as a critical control to dissect central vs. peripheral P2X7 contributions alongside brain-penetrant antagonists.

Molecular Formula C22H29ClN4O6
Molecular Weight 480.9 g/mol
Cat. No. B8069287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCE-224535
Molecular FormulaC22H29ClN4O6
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESCOCC(CN1C(=O)C=NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3(CCCCCC3)O)O
InChIInChI=1S/C22H29ClN4O6/c1-33-13-16(28)12-26-19(29)11-25-27(21(26)31)15-6-7-18(23)17(10-15)20(30)24-14-22(32)8-4-2-3-5-9-22/h6-7,10-11,16,28,32H,2-5,8-9,12-14H2,1H3,(H,24,30)/t16-/m1/s1
InChIKeyFUCKCIVGBCBZNP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CE-224535 (PF-04905428): A Selective, Non-Competitive P2X7 Receptor Antagonist for Inflammation Research


CE-224535 (also known as PF-04905428) is a small-molecule, non-competitive antagonist of the human P2X7 receptor [1]. Originating from a Pfizer drug discovery program aimed at developing a disease-modifying antirheumatic drug (DMARD), CE-224535 is characterized by its high potency in vitro (IC50 = 4 nM) and oral bioavailability [2]. Its mechanism of action involves the inhibition of P2X7 receptor-mediated IL-1β and IL-18 release from immune cells, making it a valuable tool for studying the role of the P2X7-NLRP3 inflammasome axis in inflammatory conditions like rheumatoid arthritis (RA) and osteoarthritis (OA) [3].

Why CE-224535 Cannot Be Substituted by Other P2X7 Antagonists in Pivotal Studies


The P2X7 receptor antagonist class exhibits substantial divergence in critical pharmacological parameters, including potency, mechanism of antagonism (competitive vs. non-competitive), species selectivity, and CNS penetration [1]. For instance, while CE-224535 is a non-competitive antagonist with an IC50 of 4 nM at the human receptor, other widely used tool compounds like A-740003 are competitive antagonists with different potency profiles and species selectivity (IC50 of 40 nM for human, 18 nM for rat) [2]. Simply replacing CE-224535 with a different P2X7 antagonist without controlling for these variables can lead to irreproducible results, especially in studies involving human primary cells, species-specific models, or when evaluating peripheral vs. central nervous system effects. The specific pharmacokinetic and safety profile of CE-224535, validated through Phase 2 clinical trials, also differentiates it from purely preclinical tool compounds [3].

Quantitative Differentiation of CE-224535: Potency, Mechanism, and Clinical Benchmarking


Superior Human P2X7 Potency of CE-224535 vs. A-740003

In a functional assay using HEK293 cells expressing the human P2X7 receptor, CE-224535 inhibits BzATP-induced ethidium bromide uptake with an IC50 of 4 nM (pIC50 = 8.4) [1]. This is an order of magnitude more potent than the commonly used competitive antagonist A-740003, which has a reported IC50 of 44 nM in the same human receptor assay [2].

P2X7 receptor Potency In vitro pharmacology

Non-Competitive Antagonism: A Differentiating Mechanism of CE-224535

CE-224535 acts as a non-competitive antagonist of the P2X7 receptor [1]. This mechanism contrasts with many other P2X7 antagonists, such as A-740003 and A-804598, which are competitive antagonists [2]. Non-competitive antagonism allows CE-224535 to inhibit receptor function regardless of ATP concentration, which may be advantageous in environments with high or fluctuating levels of the endogenous agonist.

P2X7 receptor Mechanism of action Allosteric modulation

Defined Pharmacokinetic and Tolerability Profile in Human Clinical Trials

CE-224535 has been evaluated in a 12-week Phase 2A clinical trial in patients with rheumatoid arthritis (RA) inadequately controlled by methotrexate [1]. While the primary efficacy endpoint (ACR20 response) was not met (34.0% for CE-224535 vs. 36.2% for placebo; p=0.591), the study established a defined human safety and tolerability profile for CE-224535 at a dose of 500 mg twice daily. This provides a benchmark for human translation that is unavailable for purely preclinical P2X7 antagonists [1].

Pharmacokinetics Clinical safety Human translation

Selective Peripheral Restriction vs. CNS-Penetrant P2X7 Antagonists

Preclinical pharmacokinetic studies indicate that CE-224535 has limited CNS penetration [1]. This is a key differentiator from newer clinical-stage P2X7 antagonists like JNJ-54175446, which are specifically designed to be brain-penetrant for the treatment of neuropsychiatric disorders [2]. The peripheral restriction of CE-224535 makes it a more selective tool for investigating the role of P2X7 in peripheral inflammation, such as in the joints of RA patients, without confounding central nervous system effects.

Pharmacokinetics CNS penetration Tissue selectivity

Optimal Research and Industrial Applications for CE-224535


In Vitro Studies of Human P2X7-Mediated IL-1β Release

The high potency (IC50 = 4 nM) of CE-224535 at the human P2X7 receptor [1] makes it an ideal tool compound for in vitro studies requiring complete inhibition of IL-1β and IL-18 release from human immune cells (e.g., macrophages, PBMCs) [2]. Its non-competitive mechanism ensures robust blockade even in the presence of high extracellular ATP concentrations.

Peripheral Inflammation Models Requiring Defined Human Pharmacokinetics

Despite a lack of efficacy in Phase 2 RA trials, the extensive clinical safety and PK data for CE-224535 provide a well-characterized, orally bioavailable P2X7 antagonist for preclinical in vivo models of peripheral inflammation [3]. Its limited CNS penetration [4] makes it particularly suitable for rodent models of arthritis, inflammatory pain, or other conditions where central effects are a confounding variable.

Differentiating Central vs. Peripheral P2X7 Roles in Disease

CE-224535 serves as a critical control compound in studies aimed at dissecting the central versus peripheral contributions of P2X7 to complex behaviors or diseases. Its peripheral restriction [4] allows for direct comparison with a brain-penetrant P2X7 antagonist like JNJ-54175446 [5] to isolate the physiological or behavioral consequences of targeting the central P2X7 pool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CE-224535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.